Cas no 1804924-89-7 (2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol)

2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol
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- インチ: 1S/C9H11F3N2O3/c1-16-7-2-8(17-9(10,11)12)14-6(3-13)5(7)4-15/h2,15H,3-4,13H2,1H3
- InChIKey: KKUNZUVPLBCNJL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=C(CO)C(CN)=N1)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 240
- トポロジー分子極性表面積: 77.6
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029085653-1g |
2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol |
1804924-89-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol 関連文献
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2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanolに関する追加情報
2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol: A Comprehensive Overview
The compound 2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol, identified by the CAS number 1804924-89-7, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery, agrochemicals, and materials science. The molecule's unique combination of functional groups—namely the aminomethyl group, methoxy group, trifluoromethoxy group, and hydroxymethyl group—contributes to its versatile chemical properties and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of electron-donating and electron-withdrawing groups in this compound makes it an attractive candidate for modulating biological activities. For instance, the methoxy group at position 4 and the trifluoromethoxy group at position 6 create a balance of electronic effects that can influence the compound's interaction with biological targets. Similarly, the aminomethyl group at position 2 introduces additional flexibility and potential for hydrogen bonding, which is crucial for bioavailability and target binding.
The synthesis of 2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol involves a multi-step process that typically begins with the preparation of a pyridine ring precursor. Advanced synthetic techniques, such as Suzuki coupling or nucleophilic substitution, are often employed to introduce the functional groups at specific positions on the ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer therapies. Its ability to inhibit specific enzymes or modulate signaling pathways makes it a valuable tool in drug discovery pipelines. Additionally, in agrochemistry, this compound has been explored for its potential as a herbicide or fungicide due to its unique chemical properties that allow it to interact with plant or microbial targets effectively.
The environmental impact of 2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol is another area of growing interest. Researchers are examining its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary studies suggest that while the compound exhibits moderate persistence in certain environments, its toxicity profile is relatively low compared to other similar compounds. This information is critical for regulatory assessments and ensuring safe handling practices.
From a structural perspective, the molecule's three-dimensional arrangement plays a significant role in its chemical behavior. Computational modeling techniques have been used to predict its conformational flexibility and stability under various conditions. These insights are invaluable for optimizing its use in both laboratory settings and industrial applications.
In conclusion, 2-(Aminomethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-methanol represents a compelling example of how modern synthetic chemistry can yield compounds with multifaceted applications. Its unique structure, combined with recent advances in chemical research, positions it as a key player in future innovations across multiple disciplines.
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